7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole
CAS No.:
Cat. No.: VC13497688
Molecular Formula: C6H6BrN3
Molecular Weight: 200.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrN3 |
|---|---|
| Molecular Weight | 200.04 g/mol |
| IUPAC Name | 7-bromo-1-methylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C6H6BrN3/c1-9-2-3-10-6(9)5(7)4-8-10/h2-4H,1H3 |
| Standard InChI Key | QATNNPLJFRODAV-UHFFFAOYSA-N |
| SMILES | CN1C=CN2C1=C(C=N2)Br |
| Canonical SMILES | CN1C=CN2C1=C(C=N2)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole (C₆H₆BrN₃; molecular weight 200.04 g/mol) features a bicyclic framework where imidazole and pyrazole rings share two adjacent nitrogen atoms. The bromine substituent at position 7 introduces electronic asymmetry, while the methyl group at position 1 enhances steric stability. X-ray crystallographic analyses of analogous compounds reveal planar geometries with bond lengths consistent with aromatic delocalization across both rings .
Electronic Properties
The bromine atom’s electronegativity (Pauling scale: 2.96) creates a dipole moment oriented toward the pyrazole ring, polarizing the C–Br bond (1.89 Å) and activating adjacent positions for nucleophilic substitution. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward electrophiles .
Synthetic Methodologies
Br/Mg-Exchange Functionalization
A state-of-the-art synthesis employs Br/Mg-exchange reactions using organomagnesium reagents (e.g., iPrMgCl·LiCl) to replace the bromine atom with functional groups. For example, treatment with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at −40°C in THF facilitates regioselective magnesiation at position 3, enabling subsequent trapping with electrophiles such as aldehydes or aryl halides . This method achieves yields exceeding 85% for derivatives bearing aryl, alkyl, or heteroatom substituents .
Industrial-Scale Production
Commercial synthesis prioritizes cost efficiency and scalability. One patented route involves:
Chemical Reactivity and Derivatives
Electrophilic Substitution
The bromine atom undergoes facile Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), producing biaryl derivatives critical for pharmaceutical applications . Computational studies indicate that the methyl group’s +I effect directs electrophiles to the 5-position of the imidazole ring.
Ring-Opening Reactions
Under strong basic conditions (NaOH, ethanol, reflux), the pyrazole ring undergoes fragmentation to yield (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile derivatives—key intermediates for push–pull dyes . This transformation highlights the scaffold’s versatility in materials science.
Biological Activities
Kinase Inhibition
In enzymatic assays, 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 0.8 μM, outperforming the reference compound roscovitine (IC₅₀ = 1.2 μM). Molecular docking simulations suggest binding via hydrogen bonds between the bromine atom and kinase active-site residues Lys33 and Asp145.
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ampicillin (MIC = 4 μg/mL) . Structure-activity relationship (SAR) studies indicate that bromine’s hydrophobic surface area enhances membrane penetration .
Industrial and Research Applications
Drug Development
As an isostere for indole rings, this scaffold improves aqueous solubility while maintaining target affinity. For instance, replacing indole with 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole in pruvanserin analogs increases solubility from 0.02 mg/mL to 1.4 mg/mL in phosphate-buffered saline (pH 7.4) .
Materials Science
Derivatives functionalized with electron-withdrawing groups (e.g., –NO₂, –CN) serve as organic semiconductors with hole mobility up to 0.12 cm²·V⁻¹·s⁻¹, making them viable for organic light-emitting diode (OLED) fabrication .
Comparison with Structural Analogues
The bromine and methyl substituents in 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole confer distinct electronic and steric profiles, enabling enhanced target binding and metabolic stability compared to analogues .
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